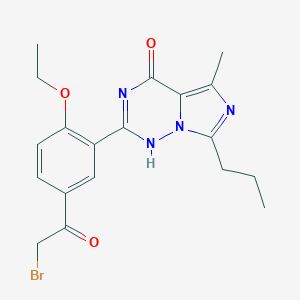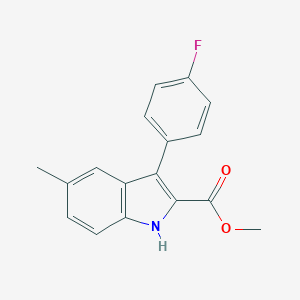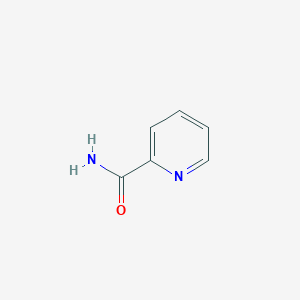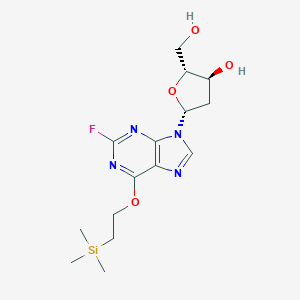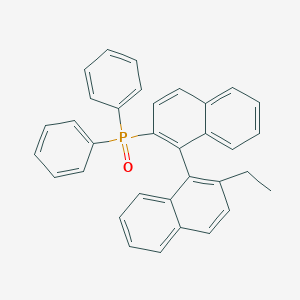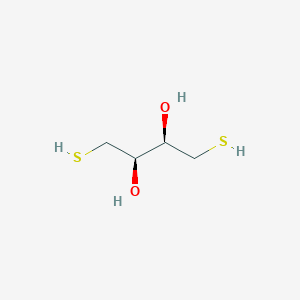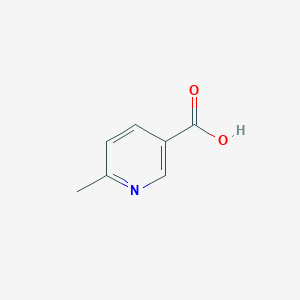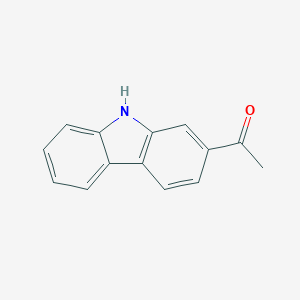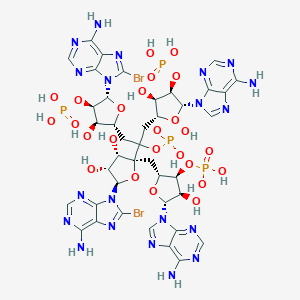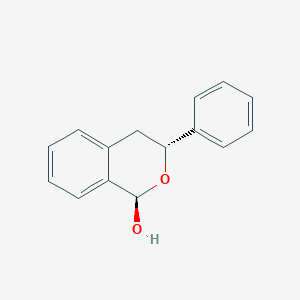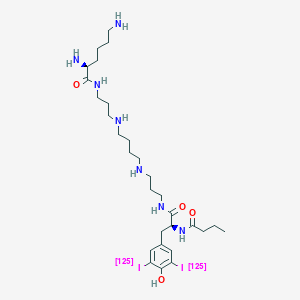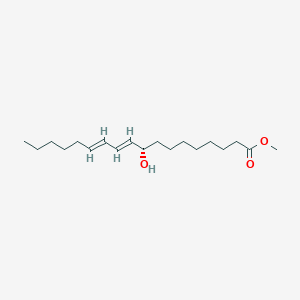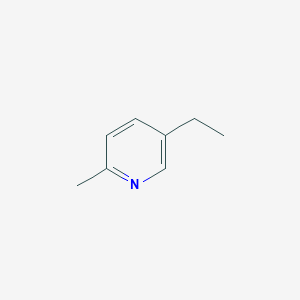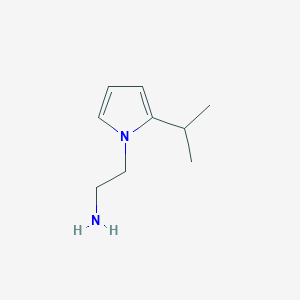
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine, also known as 2-AIP, is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. It is a member of the pyrrole family of compounds and has a unique structure that makes it an interesting candidate for further study.
作用機序
The exact mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine is not yet fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism involves the inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It may also act on other enzymes and receptors in the body, leading to its various pharmacological effects.
生化学的および生理学的効果
Studies have shown that 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has a number of biochemical and physiological effects in the body. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are involved in mood regulation. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are many potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine. One area of interest is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is in the development of new cancer treatments, as 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has shown promising results in inhibiting the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine and its potential effects on other pathways in the body.
合成法
The synthesis of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine involves several steps, including the preparation of the starting material, the pyrrole ring formation, and the introduction of the isopropyl group. The most common method involves the reaction of 2-bromo-1-(2-isopropyl-1H-pyrrol-1-yl)ethanone with ammonia in ethanol, followed by reduction with lithium aluminum hydride.
科学的研究の応用
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of neuroscience, where it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
141030-93-5 |
|---|---|
製品名 |
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine |
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
2-(2-propan-2-ylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C9H16N2/c1-8(2)9-4-3-6-11(9)7-5-10/h3-4,6,8H,5,7,10H2,1-2H3 |
InChIキー |
RRTUEAGMWYAMIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1CCN |
正規SMILES |
CC(C)C1=CC=CN1CCN |
同義語 |
1H-Pyrrole-1-ethanamine,2-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



